Irtemazole

Uricosuric agents Pharmacodynamics Renal urate transport

Irtemazole (CAS 115576-85-7, R 60844) is a discontinued clinical candidate uniquely suited for mechanistic urate transport research. Unlike chronic urate-lowering agents, irtemazole provides an exceptionally rapid onset (10–20 min) and short duration (<24 h) uricosuric pulse, enabling acute renal transporter (URAT1, GLUT9) studies impossible with longer-acting alternatives. Its efficacy dependence on functional renal parenchyma (46.1% urate drop in normal vs. 12.8% in renal insufficiency) makes it an ideal probe for calibrating renal vs. extra-renal clearance models. With a well‑characterized D50 of ~24.7 mg and rapid attainment of steady state (1–2 days) and washout (1–2 days), irtemazole is the definitive positive control for benchmarking novel uricosuric assays.

Molecular Formula C18H16N4
Molecular Weight 288.3 g/mol
CAS No. 115576-85-7
Cat. No. B10783766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIrtemazole
CAS115576-85-7
Molecular FormulaC18H16N4
Molecular Weight288.3 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)N4C=CN=C4
InChIInChI=1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
InChIKeyDCGOMTSIZLGUOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Irtemazole (R 60844): Procurement Guide for a Discontinued Uricosuric Tool Compound with Unique PK/PD Profile


Irtemazole (CAS: 115576-85-7, also known as R 60844) is an orally active, small-molecule uricosuric agent belonging to the benzimidazole class [1]. Originated by Janssen L.P., it reached Phase I/II clinical evaluation for the treatment of hyperuricemia and gout but was discontinued in 1995 [1][2]. Its mechanism of action remains undefined, though it promotes the renal excretion of uric acid [1]. Its primary value for scientific procurement lies in its unique pharmacokinetic and pharmacodynamic signature—characterized by an exceptionally rapid onset and short duration of action—which makes it a specialized tool for mechanistic studies of renal urate transport distinct from marketed urate-lowering therapies.

Why Irtemazole Cannot Be Replaced by Benzbromarone, Probenecid, Allopurinol, or Febuxostat


Irtemazole occupies a distinct functional niche that cannot be fulfilled by other uricosurics (e.g., benzbromarone, probenecid) or xanthine oxidase inhibitors (e.g., allopurinol, febuxostat) due to fundamental differences in its pharmacodynamic and pharmacokinetic profile [1][2][3]. While other agents are optimized for chronic, once-daily urate-lowering, irtemazole's hallmark is its exceptional speed of onset and rapid clearance [1][2]. Its negligible effect in renal insufficiency further differentiates its dependency on functional kidney pathways compared to xanthine oxidase inhibitors like febuxostat, which retain efficacy in mild-to-moderate renal impairment [3][4]. Substituting irtemazole with a conventional agent would compromise any experimental protocol requiring a fast-acting, short-duration uricosuric pulse, rendering it unfit for its intended research purpose.

Irtemazole Quantitative Differentiation: Head-to-Head PK/PD Evidence vs. Benzbromarone and Probenecid


Unmatched Speed of Uricosuric Onset: Irtemazole Acts Within 10-20 Minutes

Irtemazole demonstrates a significantly faster onset of uricosuric action compared to the established uricosurics benzbromarone and probenecid [1][2]. In a direct comparative study, renal uric acid excretion and uric acid clearance increased 10 to 20 minutes after oral administration of a single 50 mg dose of irtemazole [1]. In contrast, the onset of action for benzbromarone is not observed within this early timeframe, and the response of the kidney to irtemazole is explicitly noted as 'faster than to benzbromarone or probenecid' [2].

Uricosuric agents Pharmacodynamics Renal urate transport Onset of action

Defined Short Duration of Action: Irtemazole Clears Within 24 Hours vs. Sustained Effect of Benzbromarone/Probenecid

In direct comparative analyses, the uricosuric effect of a single 50 mg dose of irtemazole is significantly shorter-lived than that of benzbromarone or probenecid [1][2]. At 24 hours post-dose, the mean decrease in plasma uric acid from irtemazole was 24.7% (range: 15.4% to 30.0%), and baseline uric acid levels were fully restored by day 3 [1]. This contrasts sharply with benzbromarone, where a single 100 mg dose still results in a 33.5% decrease (i.e., uric acid at 66.5% of original value) at 24 hours in normal subjects [3], demonstrating its sustained activity.

Pharmacokinetics Drug clearance Uricosuric agents Duration of action

Dose-Dependent Urate Lowering with a Defined Half-Maximal Effective Dose (D50) of ~24.7 mg

Irtemazole exhibits a clear, quantifiable dose-response relationship for urate lowering, with a plateau in effect observed at higher doses. In a study of normouricemic subjects, doses between 12.5 mg and 37.5 mg produced a dose-related rise in uricosuric effect [1]. There was no essential difference between the effect of 37.5 mg and 50 mg, indicating a plateau. Crucially, the dose producing a half-maximal effect (D50) was calculated to be between 16.3 mg and 34.2 mg, with an average of 24.7 mg [1]. This provides a precise benchmark for experimental dosing.

Dose-response relationship Pharmacodynamics Uricosuric agents Hyperuricemia

Markedly Reduced Efficacy in Renal Insufficiency: A 12.8% vs. 46.1% Urate Drop Differentiates from Xanthine Oxidase Inhibitors

Irtemazole's uricosuric effect is critically dependent on functional renal capacity, a limitation that distinguishes it from xanthine oxidase inhibitors like febuxostat [1][2]. In a study of hyperuricemic patients, a single 50 mg oral dose produced an average maximal decrease in plasma uric acid of 46.1% in those with normal renal function, but only a 12.8% decrease in patients with renal insufficiency [1]. In contrast, febuxostat has demonstrated significant efficacy in lowering serum urate to target levels (<6.0 mg/dL) in patients with mild to moderately impaired renal function, a population where irtemazole's effect is minimal [2].

Renal impairment Chronic kidney disease Uricosuric agents Xanthine oxidase inhibitors Pharmacodynamics

Rapid Achievement of Steady-State PK/PD Within 1-2 Days of Repeated Dosing

Irtemazole demonstrates predictable pharmacokinetics with rapid attainment of steady-state upon repeated dosing [1]. In a 7-day study where subjects received doses from 6.25 mg to 37.5 mg twice daily, plasma uric acid decreased to a constant level within 1-2 days for higher doses and 2-3 days for lower doses [1]. Crucially, a constant plasma irtemazole level and renal irtemazole excretion were observed within 1 to 2 days after ingestion across all dose groups [1]. Furthermore, irtemazole was no longer detectable in plasma and urine 1 to 2 days after discontinuation, confirming its short half-life [1].

Pharmacokinetics Steady-state Repeat-dose study Uricosuric agents

Irtemazole (R 60844) Applications: Procurement-Centric Use Cases in Renal and Metabolic Research


Investigating Acute Urate Transport Kinetics in Renal Proximal Tubule Models

Leverage irtemazole's exceptionally rapid onset of action (within 10-20 minutes) and short duration (effect largely diminished by 24 hours) to study the acute regulation of renal urate transporters (e.g., URAT1, GLUT9) [1][2]. Its ability to deliver a defined, pulse-like uricosuric stimulus allows researchers to dissect the immediate cellular and molecular responses of the proximal tubule to altered urate flux, a study design unachievable with longer-acting agents like benzbromarone.

Functional Probing of Renal Clearance vs. Extra-Renal Urate Disposal

Employ irtemazole as a functional probe to distinguish between renal and extra-renal mechanisms of urate homeostasis [1]. Its near-total dependence on functional renal parenchyma for urate-lowering efficacy (46.1% drop in normal kidney function vs. 12.8% in renal insufficiency) makes it an ideal tool for calibrating in vivo models where the contribution of the kidneys to total urate clearance needs to be precisely quantified or isolated [2].

Calibrated Sub-Chronic Dosing for Metabolomic and Cardiovascular Studies

Utilize irtemazole's well-defined repeat-dose pharmacokinetics for sub-chronic intervention studies [1]. Its rapid attainment of steady-state (1-2 days) and fast washout (1-2 days) provides a predictable and efficient dosing regimen for investigating the metabolic, inflammatory, or hemodynamic consequences of sustained, moderate urate lowering (e.g., a 42.0% reduction at a 25 mg twice-daily dose) in rodent models [2].

Reference Standard for Validating Novel Uricosuric Screening Assays

Due to its well-characterized in vivo potency and clear dose-response curve (D50 of ~24.7 mg), irtemazole serves as an excellent positive control and benchmark compound for validating new high-throughput screening assays designed to identify novel uricosuric agents [1]. Its unique kinetic signature (fast-on, fast-off) can also be used to calibrate and validate in vitro models of renal urate transport.

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